An In-depth Technical Guide to the Physical and Chemical Properties of S-tert-Leucine N-methylamide
An In-depth Technical Guide to the Physical and Chemical Properties of S-tert-Leucine N-methylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of S-tert-Leucine N-methylamide, a chiral amino acid derivative with applications in peptide synthesis and pharmaceutical research. The information presented is intended to be a valuable resource for professionals in the fields of chemistry and drug development.
Chemical Identity
S-tert-Leucine N-methylamide, also known as (S)-2-Amino-N,3,3-trimethylbutanamide, is a derivative of the non-proteinogenic amino acid tert-leucine. Its structure features a bulky tert-butyl group adjacent to the chiral center, which can impart unique conformational constraints in peptides.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-N,3,3-trimethylbutanamide |
| Synonyms | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide, L-tert-Leucine methylamide, L-tert-Leucylaminomethane |
| CAS Number | 89226-12-0 |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Canonical SMILES | CC(C)(C)C(C(=O)NC)N |
Physicochemical Properties
A summary of the key physical and chemical properties of S-tert-Leucine N-methylamide is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 1: Physical Properties of S-tert-Leucine N-methylamide
| Property | Value | Source |
| Physical Form | Solid, powder to crystal | [1] |
| Color | White to yellow/almost white | [1] |
| Melting Point | 121-123 °C | |
| Boiling Point | 266.8 °C at 760 mmHg | |
| Density | 0.935 g/cm³ | |
| Optical Rotation | [α]²⁰/D = +52° to +58° (c=0.5 in H₂O) |
Table 2: Chemical Properties and Solubility of S-tert-Leucine N-methylamide
| Property | Value | Source |
| Solubility | DMSO: ≥ 200 mg/mL (1386.87 mM) | [1][2] |
| LogP | 0.4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 55.1 Ų | |
| Storage Conditions | 2-8°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [1][2] |
Experimental Protocols
Synthesis of S-tert-Leucine N-methylamide
The following is a representative experimental protocol for the synthesis of S-tert-Leucine N-methylamide, adapted from established patent literature.[3]
Objective: To synthesize S-tert-Leucine N-methylamide from N-methoxycarbonyl-L-tert-leucine.
Materials:
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N-methoxycarbonyl-L-tert-leucine
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Toluene
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Acetyl chloride
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Methanol
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40 wt. % solution of methylamine in water
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Heptane
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Standard laboratory glassware and purification apparatus
Procedure:
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A mixture of N-methoxycarbonyl-L-tert-leucine (0.52 mol), toluene (500 ml), and acetyl chloride (1.05 mol) is slowly heated to reflux over a period of 2 hours.
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The reaction mixture is then cooled and evaporated to dryness.
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An additional 110 ml of toluene is added and subsequently evaporated to dryness. This step is repeated.
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The resulting residue is dissolved in toluene to a total weight of 325 g.
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100 ml of methanol is added to the solution.
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This solution is then added to a mixture of 120 ml of a 40 wt. % methylamine solution in water and 300 ml of methanol.
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The mixture is stirred for 1 hour at 0°C and for 15 minutes at 20°C.
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The reaction mixture is evaporated to dryness and stripped three times with 150 ml of toluene.
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The residue is dissolved in toluene, and 200 ml of heptane is slowly added to precipitate the product.
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The solid product is isolated by filtration and dried to yield L-tert-leucine-N-methyl amide.[3]
Characterization Protocols
Standard analytical techniques are employed to characterize the synthesized S-tert-Leucine N-methylamide.
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Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts, multiplicity, and integration of the peaks are analyzed to confirm the structure of the molecule.
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Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. The characteristic absorption bands for the functional groups (e.g., N-H, C=O, C-N) are identified.
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Mass Spectrometry (MS): The molecular weight of the compound is confirmed using mass spectrometry. Techniques such as electrospray ionization (ESI) can be used to determine the mass-to-charge ratio of the molecular ion.
Visualization of Experimental Workflow
General Synthesis Workflow
The synthesis of S-tert-Leucine N-methylamide involves the conversion of a protected amino acid to its corresponding amide. The general workflow is depicted below.
Caption: General workflow for the synthesis of S-tert-Leucine N-methylamide.
Solid-Phase Peptide Synthesis (SPPS) Workflow
S-tert-Leucine N-methylamide is a valuable building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates its incorporation into a growing peptide chain.
Caption: Workflow for incorporating S-tert-Leucine N-methylamide in SPPS.
Safety Information
S-tert-Leucine N-methylamide should be handled in accordance with standard laboratory safety procedures. It is classified with the following GHS hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
